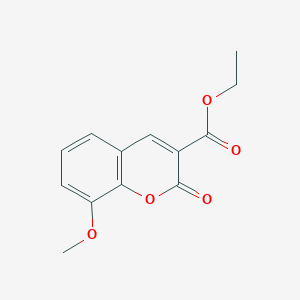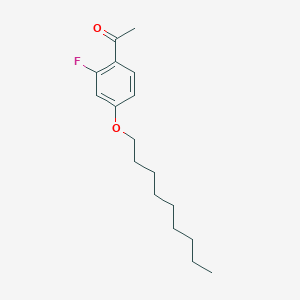
2'-Fluoro-4'-nonyloxyacetophenone
Descripción general
Descripción
2’-Fluoro-4’-nonyloxyacetophenone is an organic compound with the molecular formula C17H25FO2 It is characterized by the presence of a fluorine atom at the 2’ position and a nonyloxy group at the 4’ position on the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-nonyloxyacetophenone typically involves the reaction of 2’-Fluoro-4’-hydroxyacetophenone with 1-Bromononane in the presence of a base such as potassium carbonate in acetone . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nonyloxy group.
Industrial Production Methods: While specific industrial production methods for 2’-Fluoro-4’-nonyloxyacetophenone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoro-4’-nonyloxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
2’-Fluoro-4’-nonyloxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4’-nonyloxyacetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom and nonyloxy group may enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 2’-Fluoro-4’-methoxyacetophenone
- 2’-Fluoro-4’-hexyloxyacetophenone
- 2’-Fluoro-4’-octyloxyacetophenone
Comparison: 2’-Fluoro-4’-nonyloxyacetophenone is unique due to its longer nonyloxy chain, which may influence its physical properties, such as solubility and hydrophobicity, as well as its biological activity. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
1-(2-fluoro-4-nonoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FO2/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)19)17(18)13-15/h10-11,13H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWMNOBXKQCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379165 | |
| Record name | 2'-Fluoro-4'-nonyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203066-95-9 | |
| Record name | 2'-Fluoro-4'-nonyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


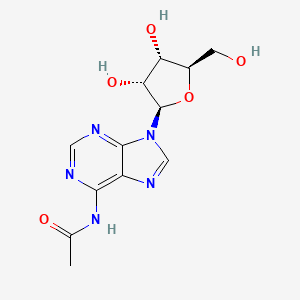
![1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3031142.png)
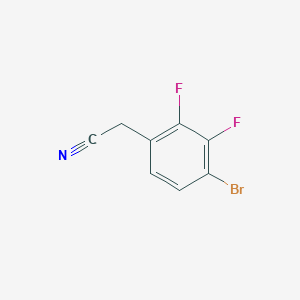
![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
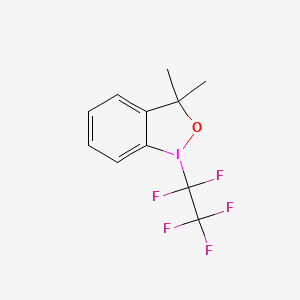
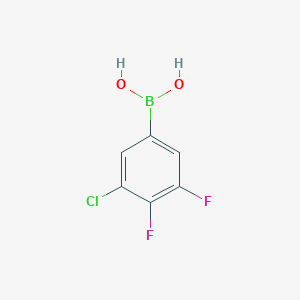
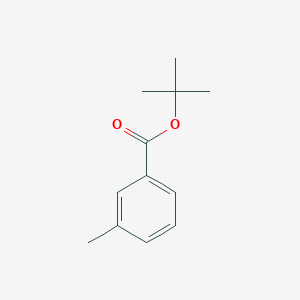

![N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

